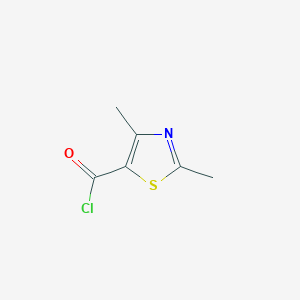
dimethyl-1,3-thiazole-5-carbonyl chloride
Cat. No. B1356091
Key on ui cas rn:
119778-43-7
M. Wt: 175.64 g/mol
InChI Key: JTOMQXXKQNNQIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US05136042
Procedure details


15.7 g (0.1 mole) of 2,4-dimethylthiazole-5-carboxylic acid were suspended in 300 ml of ethyl ether and 8 g (0.1 mole) of pyridine, followed by the dropwise addition of 12 g (0.1 mole) of thionyl chloride at -3° C. for 45 minutes. After completion of the reaction, filtration and concentrating were conducted to obtain 7.2 g pf 2.4-dimethylthiazole-5-carboxylic acid chloride. Its purity and yield were 85% and 35%, respectively.




Identifiers


|
REACTION_CXSMILES
|
[CH3:1][C:2]1[S:3][C:4]([C:8]([OH:10])=O)=[C:5]([CH3:7])[N:6]=1.N1C=CC=CC=1.S(Cl)([Cl:19])=O>C(OCC)C>[CH3:1][C:2]1[S:3][C:4]([C:8]([Cl:19])=[O:10])=[C:5]([CH3:7])[N:6]=1
|
Inputs


Step One
|
Name
|
|
|
Quantity
|
15.7 g
|
|
Type
|
reactant
|
|
Smiles
|
CC=1SC(=C(N1)C)C(=O)O
|
Step Two
|
Name
|
|
|
Quantity
|
8 g
|
|
Type
|
reactant
|
|
Smiles
|
N1=CC=CC=C1
|
|
Name
|
|
|
Quantity
|
12 g
|
|
Type
|
reactant
|
|
Smiles
|
S(=O)(Cl)Cl
|
Step Three
|
Name
|
|
|
Quantity
|
300 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)OCC
|
Conditions


Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
After completion of the reaction, filtration
|
CONCENTRATION
|
Type
|
CONCENTRATION
|
|
Details
|
concentrating
|
Outcomes


Product
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
CC=1SC(=C(N1)C)C(=O)Cl
|
Measurements
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 7.2 g | |
| YIELD: CALCULATEDPERCENTYIELD | 41% |
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
